molecular formula C19H27NO3 B2652098 4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 896857-04-8

4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2652098
CAS No.: 896857-04-8
M. Wt: 317.429
InChI Key: MCCDFHPCEXWMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a dibutylamino group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with dibutylamine in the presence of formaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the treatment of malaria and other diseases.

    Industry: The compound is used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymatic processes within the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

4-[(dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-6-10-20(11-7-5-2)13-15-12-18(22)23-19-14(3)17(21)9-8-16(15)19/h8-9,12,21H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCDFHPCEXWMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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